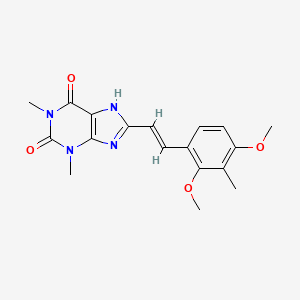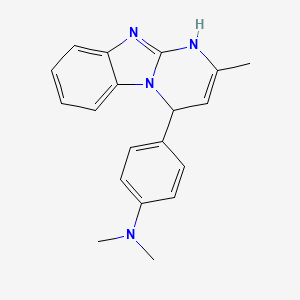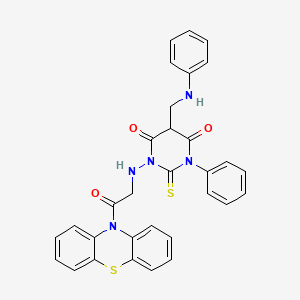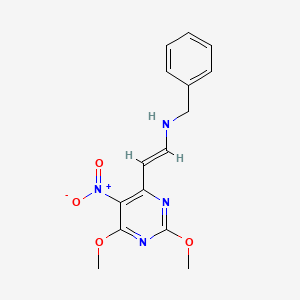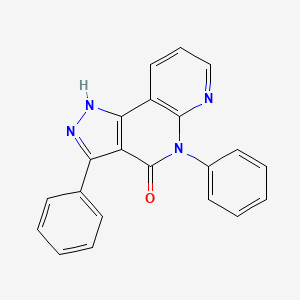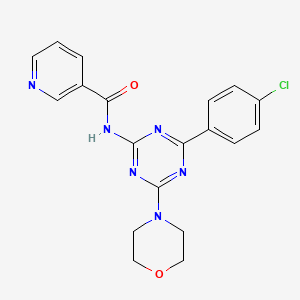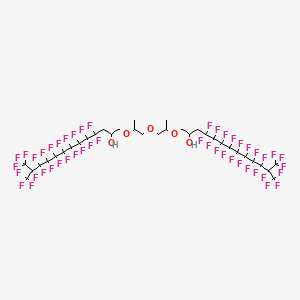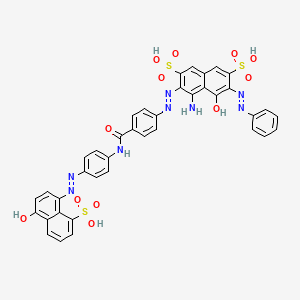
4-Amino-5-hydroxy-3-((4-(((4-((4-hydroxy-8-sulpho-1-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 281-118-1, also known as Tris(2-chloroethyl) phosphate, is a chemical compound widely used as a flame retardant. It is an organophosphorus compound with the molecular formula C6H12Cl3O4P. This compound is known for its effectiveness in reducing the flammability of various materials, making it a valuable additive in the production of plastics, textiles, and other materials that require enhanced fire resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(2-chloroethyl) phosphate is typically synthesized through the reaction of phosphorus oxychloride with ethylene oxide. The reaction proceeds as follows:
POCl3+3C2H4O→C6H12Cl3O4P+3HCl
The reaction is carried out under controlled conditions, typically at elevated temperatures and in the presence of a catalyst to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of Tris(2-chloroethyl) phosphate involves large-scale reactors where phosphorus oxychloride and ethylene oxide are continuously fed into the system. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield and purity of the product. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-chloroethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-chloroethanol.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl groups, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as sodium hydroxide or other alkali metal hydroxides.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-chloroethanol.
Oxidation: Various phosphorus oxides and acids.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Tris(2-chloroethyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant additive in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
Wirkmechanismus
The flame-retardant properties of Tris(2-chloroethyl) phosphate are primarily due to its ability to release phosphorus-containing radicals when exposed to heat. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to further combustion. Additionally, the release of hydrochloric acid during decomposition helps to quench the flames by diluting the flammable gases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(1-chloro-2-propyl) phosphate
- Tris(2-chloroisopropyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
Uniqueness
Tris(2-chloroethyl) phosphate is unique among flame retardants due to its high efficiency and versatility. It is effective in a wide range of materials and can be easily incorporated into various polymer matrices. Additionally, its relatively low cost and availability make it a popular choice for industrial applications.
Eigenschaften
CAS-Nummer |
83863-54-1 |
|---|---|
Molekularformel |
C39H28N8O12S3 |
Molekulargewicht |
896.9 g/mol |
IUPAC-Name |
4-amino-5-hydroxy-3-[[4-[[4-[(4-hydroxy-8-sulfonaphthalen-1-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C39H28N8O12S3/c40-35-33-22(20-32(62(57,58)59)37(38(33)49)47-43-24-5-2-1-3-6-24)19-31(61(54,55)56)36(35)46-44-25-11-9-21(10-12-25)39(50)41-23-13-15-26(16-14-23)42-45-28-17-18-29(48)27-7-4-8-30(34(27)28)60(51,52)53/h1-20,48-49H,40H2,(H,41,50)(H,51,52,53)(H,54,55,56)(H,57,58,59) |
InChI-Schlüssel |
BCXWQSXAZKUGBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C7C(=C(C=C6)O)C=CC=C7S(=O)(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


